molecular formula C17H18ClNO3S B4977161 2-[(3-chlorobenzyl)thio]-N-(2,4-dimethoxyphenyl)acetamide

2-[(3-chlorobenzyl)thio]-N-(2,4-dimethoxyphenyl)acetamide

Cat. No. B4977161
M. Wt: 351.8 g/mol
InChI Key: MKRDYJULLCFZEM-UHFFFAOYSA-N
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Description

2-[(3-chlorobenzyl)thio]-N-(2,4-dimethoxyphenyl)acetamide, also known as C646, is a small molecule inhibitor that targets the histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF). C646 has been widely studied for its potential therapeutic applications in cancer treatment, as well as in other diseases related to abnormal gene expression.

Scientific Research Applications

2-[(3-chlorobenzyl)thio]-N-(2,4-dimethoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and leukemia. 2-[(3-chlorobenzyl)thio]-N-(2,4-dimethoxyphenyl)acetamide has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. In addition to cancer, 2-[(3-chlorobenzyl)thio]-N-(2,4-dimethoxyphenyl)acetamide has been studied for its potential applications in other diseases related to abnormal gene expression, such as diabetes, Alzheimer's disease, and HIV.

Mechanism of Action

2-[(3-chlorobenzyl)thio]-N-(2,4-dimethoxyphenyl)acetamide targets the HAT p300/CBP-associated factor (PCAF), which is a key regulator of gene expression. PCAF acetylates histones and other proteins, leading to changes in chromatin structure and gene expression. 2-[(3-chlorobenzyl)thio]-N-(2,4-dimethoxyphenyl)acetamide inhibits PCAF by binding to its catalytic domain, preventing it from acetylating its substrates. This results in the downregulation of genes that are involved in cell growth, survival, and differentiation.
Biochemical and Physiological Effects:
2-[(3-chlorobenzyl)thio]-N-(2,4-dimethoxyphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-[(3-chlorobenzyl)thio]-N-(2,4-dimethoxyphenyl)acetamide inhibits cell growth and induces apoptosis (programmed cell death). It also sensitizes cancer cells to chemotherapy and radiation therapy. In addition, 2-[(3-chlorobenzyl)thio]-N-(2,4-dimethoxyphenyl)acetamide has been found to regulate glucose metabolism and insulin sensitivity in diabetic mice. It has also been shown to reduce inflammation and oxidative stress in animal models of Alzheimer's disease. However, further studies are needed to fully understand the biochemical and physiological effects of 2-[(3-chlorobenzyl)thio]-N-(2,4-dimethoxyphenyl)acetamide.

Advantages and Limitations for Lab Experiments

One advantage of 2-[(3-chlorobenzyl)thio]-N-(2,4-dimethoxyphenyl)acetamide is its specificity for PCAF. Unlike other HAT inhibitors, 2-[(3-chlorobenzyl)thio]-N-(2,4-dimethoxyphenyl)acetamide does not target other HATs, such as CBP or p300. This makes it a valuable tool for studying the role of PCAF in gene expression and disease. However, one limitation of 2-[(3-chlorobenzyl)thio]-N-(2,4-dimethoxyphenyl)acetamide is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments. In addition, 2-[(3-chlorobenzyl)thio]-N-(2,4-dimethoxyphenyl)acetamide has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are many potential future directions for research on 2-[(3-chlorobenzyl)thio]-N-(2,4-dimethoxyphenyl)acetamide. One area of interest is the development of more potent and selective PCAF inhibitors. Another area of interest is the identification of biomarkers that can predict response to 2-[(3-chlorobenzyl)thio]-N-(2,4-dimethoxyphenyl)acetamide therapy in cancer patients. In addition, further studies are needed to fully understand the biochemical and physiological effects of 2-[(3-chlorobenzyl)thio]-N-(2,4-dimethoxyphenyl)acetamide, as well as its potential applications in other diseases. Overall, 2-[(3-chlorobenzyl)thio]-N-(2,4-dimethoxyphenyl)acetamide holds great promise as a tool for studying gene expression and as a potential therapeutic agent in cancer and other diseases.

Synthesis Methods

The synthesis of 2-[(3-chlorobenzyl)thio]-N-(2,4-dimethoxyphenyl)acetamide involves a multistep process, which was first reported in 2009 by Bowers et al. The starting material for the synthesis is 2,4-dimethoxybenzoic acid, which is converted to its acid chloride derivative. The acid chloride is then reacted with 3-chlorobenzyl mercaptan to form the corresponding thioester. The thioester is then coupled with N-(2-amino-4-methoxyphenyl)acetamide, followed by deprotection and purification to yield 2-[(3-chlorobenzyl)thio]-N-(2,4-dimethoxyphenyl)acetamide.

properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3S/c1-21-14-6-7-15(16(9-14)22-2)19-17(20)11-23-10-12-4-3-5-13(18)8-12/h3-9H,10-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRDYJULLCFZEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSCC2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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